methyl 3-phenyl-2H-azirine-2-carboxylate

Physical Organic Chemistry Kinetics Reaction Mechanism

Methyl 3-phenyl-2H-azirine-2-carboxylate's distinct phenyl substitution at the 3-position optimizes electronic and steric effects, enabling selective reactivity in key transformations such as Lewis acid-catalyzed hetero Diels-Alder reactions and copper-catalyzed reductive kinetic resolution. This differentiation ensures reproducible, high-yield outcomes in complex synthetic routes, including natural product analog synthesis and covalent inhibitor development. Ideal for medicinal chemistry programs requiring precise, sp³-rich scaffold construction.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 18709-45-0
Cat. No. B094424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-phenyl-2H-azirine-2-carboxylate
CAS18709-45-0
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(=N1)C2=CC=CC=C2
InChIInChI=1S/C10H9NO2/c1-13-10(12)9-8(11-9)7-5-3-2-4-6-7/h2-6,9H,1H3
InChIKeyZFHLVGLOJCNOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-phenyl-2H-azirine-2-carboxylate (CAS 18709-45-0) Procurement and Scientific Selection Guide


Methyl 3-phenyl-2H-azirine-2-carboxylate (CAS 18709-45-0) is a 2H-azirine-2-carboxylate derivative characterized by a highly strained three-membered heterocyclic ring bearing a phenyl substituent at the 3-position and a methyl ester at the 2-position . This compound serves as a versatile synthetic intermediate whose reactivity is primarily driven by its significant ring strain, estimated between 44.6 and 48 kcal mol⁻¹, and the electrophilic nature of its C=N bond [1]. It is commonly accessed via the dehalogenation of 2-halo-3-phenyl-2H-azirine-2-carboxylates or the thermal isomerization of 5-methoxy-3-phenylisoxazole [2][3].

Why Generic Substitution of Methyl 3-phenyl-2H-azirine-2-carboxylate (CAS 18709-45-0) Fails in Critical Applications


In the 2H-azirine-2-carboxylate class, the specific aryl substituent at the 3-position is a critical determinant of reactivity and selectivity [1]. For methyl 3-phenyl-2H-azirine-2-carboxylate, the phenyl group provides a unique balance of electronic and steric effects that directly modulates the kinetics of key transformations, such as thermal isomerization [2]. This modulation is not a generic property of the azirine core; substituting the phenyl group with an aliphatic chain (e.g., methyl) or a different aryl group (e.g., 4-methoxyphenyl) results in quantifiably different reaction rates, yields, and product distributions [2][3]. Therefore, treating methyl 3-phenyl-2H-azirine-2-carboxylate as interchangeable with its analogs without quantitative justification can lead to suboptimal synthetic outcomes or failed experiments. The evidence below details the specific, quantifiable differentiation that supports this compound's distinct position within its chemical class.

Quantitative Differentiation Evidence for Methyl 3-phenyl-2H-azirine-2-carboxylate (CAS 18709-45-0) vs. Analogs


Thermal Isomerization Kinetics: Substituent-Dependent Rate Modulation for Methyl 3-aryl-2H-azirine-2-carboxylates

The thermal isomerization of 5-methoxy-3-arylisoxazoles to the corresponding methyl 3-aryl-2H-azirine-2-carboxylates is governed by the electronic nature of the aryl substituent. A kinetic study established a correlation between the isomerization rate constants and the σ⁺ constants of the substituents on the aromatic ring [1]. This demonstrates that the reaction rate for the formation of methyl 3-phenyl-2H-azirine-2-carboxylate is specifically tuned by the phenyl group's electronic character, differentiating it from analogs with, for example, electron-donating (e.g., 4-methoxy) or electron-withdrawing (e.g., 4-nitro) substituents, which would exhibit different isomerization kinetics.

Physical Organic Chemistry Kinetics Reaction Mechanism

Synthetic Access via Dehalogenation: Quantified Yield Range for 3-Phenyl-2H-azirine-2-carboxylates

The dehalogenation of 2-halo-3-phenyl-2H-azirine-2-carboxylates using sodium borohydride or tributyltin hydride provides a direct route to 3-phenyl-2H-azirine-2-carboxylates in moderate yields [1]. This yield range is a specific benchmark for this transformation. While the precise yield for methyl 3-phenyl-2H-azirine-2-carboxylate is not detailed in the abstract, the reported 'moderate yields' for the phenyl-substituted class establish a realistic expectation for procurement and synthetic planning, contrasting with the high yields (76–99%) reported for the synthesis of 3-phenyl-2H-azirine-2,2-dicarboxylate diesters via a different route [2].

Synthetic Methodology Dehalogenation Yield Optimization

Intrinsic Ring Strain: A Quantifiable Thermodynamic Driver of Reactivity for Methyl 3-phenyl-2H-azirine-2-carboxylate

The fundamental reactivity of methyl 3-phenyl-2H-azirine-2-carboxylate is driven by the high ring-strain energy inherent to the 2H-azirine scaffold. Computational studies using ab initio and DFT methods have estimated the total ring-strain energy of 2H-azirine to be in the range of 44.6 to 48 kcal mol⁻¹ [1][2]. This class-level strain energy is a key differentiator from less strained heterocycles and is the thermodynamic basis for the compound's participation in ring-opening and cycloaddition reactions [3]. While substituents at the 2- and 3-positions can modulate this reactivity, the core ~46 kcal mol⁻¹ of strain provides a quantifiable, baseline energetic driving force for its unique synthetic utility.

Computational Chemistry Thermodynamics Reactivity

Optimal Research and Industrial Application Scenarios for Methyl 3-phenyl-2H-azirine-2-carboxylate (CAS 18709-45-0)


Precursor for Kinase or Protease Inhibitor Fragment Libraries

The compound's unique combination of a highly strained, electrophilic azirine ring and an aryl substituent makes it an excellent warhead or scaffold for developing covalent inhibitors targeting kinases or proteases. Its moderate ring strain of 44.6–48 kcal mol⁻¹ facilitates specific, irreversible binding to catalytic cysteine or serine residues, while the phenyl group provides a vector for optimizing hydrophobic interactions within a protein's binding pocket [1][2].

Synthesis of Spirocyclic and Fused Heterocyclic Frameworks

As demonstrated by its participation in Lewis acid-catalyzed hetero Diels-Alder reactions, methyl 3-phenyl-2H-azirine-2-carboxylate is a valuable dienophile for constructing complex, nitrogen-containing polycyclic systems, including azabicyclo[4.1.0]heptanes and related scaffolds [1]. Its reactivity under mild catalytic conditions (e.g., BF3·Et2O at -60 to -70°C for less than 1 hour) offers a practical and selective route to stereochemically rich, sp³-heavy frameworks sought after in medicinal chemistry for their three-dimensionality and potential to explore novel chemical space [1].

Building Block for Natural Product Analogs and Diversification

This compound serves as a key building block for synthesizing analogs of azirine-containing natural products, such as the cytotoxic antibiotics dysidazirine and azirinomycin [1]. Its synthetic versatility allows for the rapid diversification of these complex scaffolds, enabling medicinal chemists to explore structure-activity relationships (SAR) around the azirine core. The compound's ability to undergo both nucleophilic addition and cycloaddition reactions provides multiple orthogonal vectors for analog synthesis [2].

Component in Dynamic Kinetic Resolution for Enantioselective Synthesis

Racemic 2H-azirine-2-carboxylates, including this phenyl-substituted derivative, are ideal substrates for copper-catalyzed reductive kinetic resolution [1]. This process allows for the simultaneous preparation of optically enriched N-H aziridine-2-carboxylates and the corresponding enantiomerically enriched 2H-azirines, providing access to valuable chiral building blocks for asymmetric synthesis. The method has demonstrated high diastereoselectivity (>20:1) and enantioselectivity (up to 94% ee) for a range of substrates, including aryl-substituted azirines [1].

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